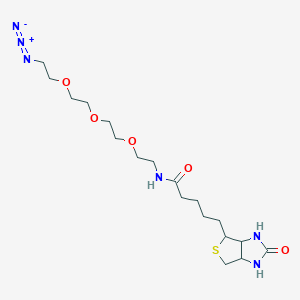

(+)-Biotin-PEG4-azide

Description

BenchChem offers high-quality (+)-Biotin-PEG4-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Biotin-PEG4-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of (+)-Biotin-PEG4-azide

Technical Dossier: (+)-Biotin-PEG4-azide Structural Architecture, Chemoproteomic Utility, and Optimization Protocols

Executive Summary

(+)-Biotin-PEG4-azide (CAS: 1309649-57-7) is a high-performance heterobifunctional linker designed for the selective labeling, enrichment, and detection of alkyne-modified biomolecules. It bridges the gap between bioorthogonal chemistry (specifically "Click" chemistry) and high-affinity avidin-biotin purification systems.

Unlike direct biotin-azide conjugates, the inclusion of a tetraethylene glycol (PEG4) spacer is a critical structural engineering choice. It mitigates steric hindrance during streptavidin binding and enhances the aqueous solubility of the probe, preventing aggregation in complex biological lysates. This dossier outlines the molecular specifications, mechanistic principles, and a validated Standard Operating Procedure (SOP) for its application in chemoproteomics.

Molecular Architecture & Physicochemical Specifications[1]

The efficacy of (+)-Biotin-PEG4-azide stems from its tripartite structure. Each domain serves a distinct functional role in the labeling and enrichment workflow.

-

The Warhead (Azide): A small, bioorthogonal group (

) that remains inert in biological systems until activated by a Copper(I) catalyst (CuAAC) or a strained alkyne (SPAAC). -

The Spacer (PEG4): A hydrophilic bridge consisting of four ethylene glycol units.[1] This length (~16 Å) is empirically optimized to project the biotin moiety away from the target protein's surface, ensuring it can penetrate the deep binding pocket of streptavidin without steric clash.

-

The Anchor (D-Biotin): The naturally occurring (+)-enantiomer of biotin, ensuring maximal affinity (

M) for streptavidin or neutravidin matrices.

Physicochemical Specifications

| Property | Specification |

| IUPAC/Chemical Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Common Name | Biotin-PEG4-azide |

| CAS Number | 1309649-57-7 |

| Molecular Formula | |

| Molecular Weight | 488.60 g/mol |

| Solubility | Soluble in DMSO, DMF, and water (due to PEG linker) |

| Appearance | White to off-white solid |

| Purity Standard | |

| Storage | -20°C, desiccated, protected from light |

Structural Visualization

Mechanistic Action: The "Click-and-Pull" Workflow

The primary application of (+)-Biotin-PEG4-azide is in Activity-Based Protein Profiling (ABPP) or metabolic labeling. The mechanism relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

-

Metabolic/Probe Incorporation: A biomolecule (protein, lipid, glycan) is tagged with a terminal alkyne.[3]

-

Bioorthogonal Ligation: (+)-Biotin-PEG4-azide is introduced. In the presence of Cu(I), the azide reacts with the alkyne to form a stable 1,2,3-triazole linkage.

-

Affinity Enrichment: The biotinylated complex is captured on Streptavidin-agarose beads. The PEG4 spacer prevents the bulky protein cargo from blocking the biotin-streptavidin interaction.

Standard Operating Procedure (SOP): Protein Labeling in Lysates

Objective: To label alkyne-modified proteins in cell lysate using (+)-Biotin-PEG4-azide via CuAAC.

Reagents Required

-

Stock Solution: 10 mM (+)-Biotin-PEG4-azide in anhydrous DMSO.

-

CuSO4: 50 mM in sterile water.

-

THPTA Ligand: 100 mM in sterile water (Critical to protect proteins from oxidation and maintain Cu(I) state).

-

Sodium Ascorbate: 100 mM in sterile water (Prepare fresh).

-

Lysis Buffer: RIPA or HEPES-based buffer (Avoid EDTA/EGTA as they chelate copper).

Protocol Steps

-

Lysate Preparation:

-

Adjust protein concentration of alkyne-labeled lysate to 1–2 mg/mL.

-

Expert Note: High protein concentration improves precipitation efficiency later.

-

-

Click Reaction Assembly (Order matters!):

-

To 100 µL of lysate, add reagents in the following sequence:

-

(+)-Biotin-PEG4-azide: 1 µL (100 µM final).

-

THPTA/CuSO4 Premix: Mix 2 µL of THPTA with 1 µL of CuSO4 separately, incubate 1 min, then add to lysate. Why? This forms the catalytic complex before hitting the protein, reducing free copper toxicity.

-

Sodium Ascorbate: 5 µL (5 mM final). This initiates the reaction.[4]

-

-

-

Incubation:

-

Vortex gently.[4] Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Validation: The solution should remain clear. Turbidity indicates protein precipitation due to excessive copper or pH drift.

-

-

Termination & Cleanup:

-

Add 4 volumes of ice-cold acetone or methanol to precipitate proteins.

-

Incubate at -20°C for at least 1 hour (or overnight).

-

Centrifuge at 15,000 x g for 10 min at 4°C. Discard supernatant (removes unreacted biotin reagent).

-

Resuspend pellet in appropriate buffer for Streptavidin pull-down.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| High Background (Non-specific binding) | Sticky hydrophobic biotin residues; Endogenous biotin. | Use Avidin/Biotin blocking kit on lysates prior to click reaction if using native conditions. Ensure rigorous washing of beads (SDS/Urea washes) for MS applications. |

| Protein Precipitation during Click | Copper toxicity or high organic solvent % | Use THPTA or BTTAA ligands (5:1 ratio to Cu). Keep DMSO concentration < 5%. |

| Low Enrichment Yield | Steric hindrance at bead surface. | Ensure the PEG4 variant is used (not PEG0). Incubate beads overnight at 4°C rather than 1 hour at RT. |

| Oxidation of Cysteines | ROS generation by Copper. | Maintain high Ascorbate levels. Perform reaction under inert atmosphere (N2) if target is highly oxidation-sensitive. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

-

Speers, A. E., & Cravatt, B. F. (2004).[5] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Retrieved from [Link]

Sources

A Technical Guide to (+)-Biotin-PEG4-azide: Principles and Applications in Bioconjugation

Introduction

In the landscape of modern chemical biology and drug development, the ability to precisely label, track, and isolate biomolecules is paramount. Among the vast toolkit of chemical probes, (+)-Biotin-PEG4-azide has emerged as a cornerstone heterobifunctional linker.[1] This guide provides an in-depth analysis of this reagent, moving beyond simple protocols to explain the fundamental principles and field-proven insights that enable researchers to leverage its full potential. The molecule's architecture is a triad of synergistic functionalities: a high-affinity biotin "anchor," a flexible tetraethylene glycol (PEG4) spacer, and a highly selective azide "reactive handle."[1] This unique combination facilitates robust and specific covalent labeling of alkyne-modified targets via "click chemistry," making it an indispensable tool for protein purification, complex characterization, molecular imaging, and the synthesis of targeted therapeutics.[2][3]

Physicochemical Properties and Structural Analysis

The efficacy of (+)-Biotin-PEG4-azide is rooted in its distinct chemical properties. A summary of its key characteristics is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₆N₆O₆S | [2][4] |

| Molecular Weight | 488.60 g/mol | [2][4][5] |

| CAS Number | 1309649-57-7 | [1][2][4] |

| Appearance | White to light yellow solid | [2][5] |

| Purity | ≥95% (typically by HPLC) | [2] |

| Solubility | Soluble in DMSO, DMF | [2][6] |

| Storage Conditions | -20°C, protected from light | [2][4] |

The Rationale Behind the Molecular Design

The power of this reagent lies not just in its individual components, but in their deliberate integration. Each part of the molecule is engineered to overcome specific challenges in bioconjugation.

-

The Biotin Anchor: Biotin (Vitamin H) serves as the ultimate purification and detection tag due to its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[7] With a dissociation constant (Kᴅ) in the femtomolar range (~10⁻¹⁵ M), this bond is one of the strongest known in nature, withstanding harsh chemical conditions, extreme pH, and high temperatures.[8][9] This near-irreversible binding ensures that once a target is labeled, it can be captured with exceptional efficiency and specificity.[7][8]

-

The PEG4 Spacer: The tetraethylene glycol (PEG4) linker is not merely a spacer; it is a critical performance enhancer. Its inclusion addresses three key experimental considerations:

-

Enhanced Hydrophilicity: The PEG chain increases the aqueous solubility of the entire molecule and its subsequent conjugate, which is crucial when working with biomolecules in physiological buffers.[1][2]

-

Reduced Steric Hindrance: The flexible, 17.9 Å spacer arm physically separates the biotin moiety from the conjugated biomolecule.[1][6] This separation is vital to ensure that the biotin tag remains fully accessible for binding to the deep pocket of a streptavidin molecule, a process that could otherwise be impeded by the bulk of the target protein.[2]

-

Minimized Non-Specific Binding: PEGylation is a well-established method for reducing non-specific interactions between a labeled molecule and other biological components, a "stealth effect" that improves signal-to-noise ratios in purification and detection assays.[2]

-

-

The Azide Reactive Handle: The terminal azide group (–N₃) is the bioorthogonal reactive moiety. "Bioorthogonal" means it does not react with functional groups naturally found in biological systems, ensuring that the labeling reaction is exquisitely specific to its engineered reaction partner, an alkyne.[1] This specificity is the foundation of "click chemistry," allowing for clean and efficient conjugation even in complex biological mixtures.[2][5]

Core Application: "Click Chemistry" Biotinylation of Proteins

The primary application for (+)-Biotin-PEG4-azide is the biotinylation of molecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide reacts with the alkyne to form a stable triazole linkage. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5]

The general workflow for this process is outlined below.

Caption: General workflow for protein biotinylation.

Field-Proven Protocol: Copper-Catalyzed Biotinylation (CuAAC)

This protocol describes the biotinylation of an alkyne-modified protein in solution. It is designed to be self-validating by including checkpoints for assessing reaction efficiency.

Expertise & Causality: The CuAAC reaction is highly efficient but requires a copper(I) catalyst.[10] Since Cu(I) is unstable and can cause oxidative damage to proteins, it is generated in situ from a Cu(II) source (like CuSO₄) using a reducing agent (like sodium ascorbate).[10] A chelating ligand, such as THPTA, is included to stabilize the Cu(I) ion and protect the target protein.[10]

Materials:

-

Alkyne-modified protein (1-5 mg/mL in a compatible buffer like PBS, pH 7.4). Critical: Avoid buffers containing DTT or other reducing agents that can reduce the azide.[11]

-

(+)-Biotin-PEG4-azide (10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water).

-

Sodium Ascorbate (100 mM stock in water, prepare fresh immediately before use ).

-

Streptavidin-coated magnetic beads.

-

SDS-PAGE materials.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw all components to room temperature.

-

Prepare a fresh solution of Sodium Ascorbate. This is critical as it oxidizes quickly, and its reducing power is essential for generating the Cu(I) catalyst.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution (e.g., 100 µL of a 2 mg/mL solution).

-

(+)-Biotin-PEG4-azide stock (add to a final concentration of 100-200 µM; a 10-20 molar excess over the protein is a good starting point).

-

CuSO₄ stock (add to a final concentration of 1 mM).

-

THPTA stock (add to a final concentration of 1 mM). The 1:1 ratio with CuSO₄ is typical.

-

-

Vortex gently to mix.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotin reagent and catalyst components using a desalting column (size-exclusion chromatography) suitable for the molecular weight of your target protein. This step is crucial to prevent interference in downstream applications.

-

-

Validation of Biotinylation (Self-Validating System):

-

Method: Streptavidin Gel-Shift Assay.

-

Procedure: Take a small aliquot of your purified, biotinylated protein. Incubate it with an equimolar amount of streptavidin for 15-30 minutes at room temperature.

-

Analysis: Run both the biotinylated protein and the streptavidin-incubated sample on an SDS-PAGE gel. A successful biotinylation will result in a "shift" in the molecular weight of the protein band upon incubation with streptavidin, indicating the formation of a stable biotin-streptavidin complex. The absence of a shift suggests the click reaction failed.

-

Downstream Workflow: Affinity Purification

This workflow leverages the high-affinity biotin tag for specific isolation of the target protein.

Caption: Workflow for affinity purification.

Step-by-Step Methodology:

-

Binding:

-

Incubate the purified biotinylated protein (or a cell lysate containing it) with a pre-equilibrated slurry of streptavidin-coated magnetic beads.

-

Incubate for 30-60 minutes at 4°C with gentle end-over-end rotation to maximize binding efficiency.

-

-

Washing:

-

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with a stringent wash buffer (e.g., PBS with 0.1% Tween-20) to remove proteins that are non-specifically bound to the beads. This step is critical for a clean purification.

-

-

Elution:

-

Trustworthiness: Due to the strength of the biotin-streptavidin interaction, elution under native conditions is extremely difficult. For analytical purposes like Western blotting or mass spectrometry, the most reliable method is to elute by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes. This denatures the streptavidin and releases the biotinylated protein.

-

The supernatant now contains the purified protein, ready for analysis.

-

Troubleshooting and Expert Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | Inactive catalyst; old sodium ascorbate solution. | Always prepare sodium ascorbate fresh. Ensure proper storage of CuSO₄. |

| Steric hindrance at the alkyne site. | Increase the molar excess of the biotin-azide reagent or increase reaction time. | |

| Protein Precipitation | Protein instability in the presence of copper. | Ensure the THPTA ligand is included at a 1:1 or greater ratio to copper. Reduce reaction temperature to 4°C. |

| High Background in Purification | Insufficient washing; non-specific binding. | Increase the number of wash steps or the detergent concentration in the wash buffer. Include a pre-clearing step with unconjugated beads before adding streptavidin beads. |

Choosing Between CuAAC and SPAAC: While CuAAC is highly efficient, the potential for copper cytotoxicity makes it unsuitable for labeling in living cells.[12] For live-cell imaging or proteomics, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice. SPAAC utilizes a strained alkyne, such as DBCO or BCN, which reacts with the azide on (+)-Biotin-PEG4-azide without any catalyst, proceeding readily at physiological temperatures.[5][12]

Conclusion

(+)-Biotin-PEG4-azide is a powerful and versatile tool for modern life science research. Its rational design, combining the high affinity of biotin with the flexibility of a PEG spacer and the precision of click chemistry, enables a wide array of applications from protein purification to advanced cellular imaging.[3][13] By understanding the chemical principles behind each component and following robust, self-validating protocols, researchers can achieve clean, specific, and efficient bioconjugation to advance their scientific discoveries.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Biotin-PEG4-azide. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Biotin-PEG4-Azide. Retrieved from [Link]

-

G-Biosciences. (2018). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]

-

Wikipedia. (2023). Biotinylation. Retrieved from [Link]

-

Excedr. (2022). Biotinylation: Definition, Applications, Industry Uses. Retrieved from [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

Gonzalez, M., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS One, 14(2), e0212342. Retrieved from [Link]

-

Tirella, A., et al. (2019). Monitoring of Real-Time Streptavidin–Biotin Binding Kinetics Using Droplet Microfluidics. Analytical Chemistry, 91(21), 14030-14036. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Protein Biotinylation. Retrieved from [Link]

-

Pazy, E., et al. (2002). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. Biophysical Journal, 82(1), 53-65. Retrieved from [Link]

-

Jena Bioscience GmbH. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

-

Deng, L., et al. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49-56. Retrieved from [Link]

-

Dabbaghi, A. (2018). Answer to "How do I check whether the click reaction work?". ResearchGate. Retrieved from [Link]

-

University of Alberta Libraries. (n.d.). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Biotin-PEG4-Azide [baseclick.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Biotin-PEG4-azide, 5 mg, CAS No. 1309649-57-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Biotinylation - Wikipedia [en.wikipedia.org]

- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. interchim.fr [interchim.fr]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Technical Guide: Stability & Storage Architecture for (+)-Biotin-PEG4-Azide

The following technical guide details the stability and storage protocols for (+)-Biotin-PEG4-azide . This document is structured for researchers requiring high-fidelity reagent performance in drug discovery and proteomic applications.

Executive Summary

(+)-Biotin-PEG4-azide (CAS: 1309649-57-7) is a heterobifunctional linker utilized primarily in bioorthogonal chemistry (CuAAC and SPAAC). Its utility relies on the integrity of two distinct functional termini: the biotin moiety (for avidin/streptavidin affinity) and the azide group (for "click" conjugation), separated by a hydrophilic PEG4 spacer.[1][2]

While chemically robust relative to NHS-esters or maleimides, this molecule is not inert. Its stability is compromised by three primary vectors: oxidative desulfurization of the biotin ring, hygroscopic hydrolysis of amide linkages, and photolytic degradation of the azide. This guide defines the protocols necessary to mitigate these risks and ensure experimental reproducibility.

Chemical Architecture & Stability Profile

To preserve the reagent, one must understand its molecular vulnerabilities. The molecule is a tripartite system, each component having distinct stability requirements.

Component Analysis

-

The Biotin Moiety: The tetrahydrothiophene ring contains a thioether sulfur. This is the "Achilles' heel" regarding oxidation. Exposure to atmospheric oxygen over time converts the sulfide to a sulfoxide (

) or sulfone (-

Impact: Oxidized biotin binds streptavidin with significantly reduced affinity (

shifts from

-

-

The PEG4 Spacer: Polyethylene glycol is inherently hygroscopic. It actively pulls moisture from the atmosphere.

-

Impact: Absorbed water promotes hydrolysis of the amide bonds linking the biotin and azide to the spacer.

-

-

The Azide Group (

): While alkyl azides are thermodynamically stable at room temperature, they are photosensitive.-

Impact: Prolonged UV exposure can lead to nitrogen extrusion and decomposition into reactive nitrenes.

-

Visualization: Molecular Vulnerability Map

The following diagram maps environmental stressors to specific chemical degradation pathways.

Figure 1: Vulnerability map illustrating the susceptibility of functional groups to environmental factors.

Storage Protocols

Solid State Storage (Lyophilized Powder)

The reagent is most stable in its solid form. Manufacturers typically ship at ambient temperature, but long-term viability requires cold chain intervention.

-

Temperature: Store at -20°C .

-

Rationale: Lowering temperature reduces the kinetic rate of spontaneous oxidation and hydrolysis (Arrhenius relationship).

-

-

Atmosphere: Keep Desiccated .

-

Protocol: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant silica gel.

-

Rationale: Prevents moisture absorption by the hygroscopic PEG chain.

-

-

Lighting: Protect from light.[1]

-

Protocol: Wrap the vial in aluminum foil or store in opaque boxes.

-

Solubilization & Stock Solutions

Critical Rule: Never store the reagent in aqueous solution (water/PBS) for long periods. Water promotes hydrolysis and bacterial growth.

Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Solubility:

mg/mL in DMSO.[3] -

Preparation Protocol:

-

Equilibrate the vial to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Dissolve in high-grade anhydrous DMSO.

-

Aliquot immediately. Do not store a single large stock vial.

-

Why? Repeated freeze-thaw cycles introduce moisture (condensation) and cause physical shear stress.

-

-

Store aliquots at -20°C (1 month stability) or -80°C (6 months stability).

-

Workflow Decision Tree

Follow this logic flow to determine the optimal handling method for your experiment.

Figure 2: Decision matrix for reagent handling and storage.

Quality Control & Troubleshooting

If experimental yield drops, validate the reagent integrity using these markers.

| Method | Observation | Interpretation |

| LC-MS | Mass Shift (+16 Da) | Oxidation: Biotin sulfoxide formation. Indicates air exposure. |

| LC-MS | Mass Shift (-18 or +18 Da) | Hydrolysis: Cleavage of amide bond or dehydration. |

| H-NMR | Loss of Azide Peak | Decomposition: Disappearance of the characteristic azide peak ( |

| Visual | Discoloration / Clumping | Moisture Damage: Powder should be white/off-white. Yellowing or clumping indicates water absorption. |

References

Sources

An In-Depth Technical Guide to the Bioorthogonal Reactivity of (+)-Biotin-PEG4-azide

<

Abstract

This technical guide provides a comprehensive overview of (+)-Biotin-PEG4-azide, a cornerstone reagent in modern bioconjugation and chemical biology. We will delve into the core principles of its bioorthogonal reactivity, exploring the mechanistic underpinnings of both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data-driven comparisons to enable precise and efficient biomolecular labeling, detection, and purification. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Power of Precision in Bioconjugation

The ability to selectively tag and visualize biomolecules within their native environment is fundamental to advancing our understanding of complex biological processes.[1][2] Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within living systems without interfering with innate biochemical processes.[1][2] At the heart of this field lies the need for highly selective and biocompatible reactions. The azide functional group, being virtually absent in biological systems, serves as an ideal bioorthogonal chemical reporter.[1][3]

(+)-Biotin-PEG4-azide has emerged as a powerful tool in this domain, ingeniously combining three key functional moieties:

-

(+)-Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known and is widely exploited for detection, purification, and immobilization of biomolecules.[4]

-

PEG4 Linker: A tetra-polyethylene glycol spacer that is hydrophilic, enhancing the aqueous solubility of the entire construct.[5][6][7][8] This flexible linker also minimizes steric hindrance, ensuring that the biotin group remains accessible for binding to streptavidin after the azide has reacted with its target.[3][5][7][8]

-

Azide Group (-N3): The bioorthogonal reactive handle. This group is stable in biological systems but can be selectively "clicked" onto a complementary alkyne-containing molecule, forming a stable triazole linkage.[3][7][9]

This trifunctional design makes (+)-Biotin-PEG4-azide a versatile reagent for a multitude of applications, including affinity purification, fluorescence detection, and the development of targeted therapeutics and diagnostics.[3][4][10]

The Core of Reactivity: Azide-Alkyne Cycloadditions

The azide group of (+)-Biotin-PEG4-azide participates in a class of reactions known as 1,3-dipolar cycloadditions with alkynes. Two primary variants of this "click chemistry" are employed, each with distinct advantages and considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[11][12][13][14] The reaction is characterized by its high yields, mild reaction conditions, and formation of a stable 1,4-disubstituted triazole ring.[4][11]

Mechanism of Action: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[15][16][17] The Cu(I) ion coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.[12]

Causality in Protocol Design:

-

Copper Source (CuSO₄): Copper(II) sulfate is a stable and readily available source of the catalytic metal.

-

Reducing Agent (Sodium Ascorbate): Essential for reducing Cu(II) to the active Cu(I) state throughout the reaction.[16][17] A fresh solution is critical as ascorbate can be oxidized by air.[16][18]

-

Copper Ligand (TBTA or THPTA): The use of a copper-chelating ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve a dual purpose: they stabilize the Cu(I) oxidation state, accelerating the reaction, and they protect the target biomolecules from damage by reactive oxygen species (ROS) that can be generated under these conditions.[15][16][17][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a powerful alternative.[][20] This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne—an eight-membered ring containing a highly strained alkyne bond. The energy released from this ring strain drives the reaction forward.[][21]

Mechanism of Action: The high degree of ring strain in cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), significantly lowers the activation energy for the cycloaddition with an azide.[9][][22] This allows the reaction to proceed rapidly at physiological temperatures without any catalyst.[] The result is a stable triazole linkage, similar to that formed in CuAAC.

Causality in Protocol Design:

-

Choice of Strained Alkyne: The reaction rate is highly dependent on the specific strained alkyne used. DBCO and BCN are common choices, offering a balance of high reactivity and stability.[9][22]

-

Copper-Free Environment: The primary advantage of SPAAC is the elimination of copper, making it highly biocompatible and suitable for in vivo studies and live-cell imaging.[20][23]

-

Reaction Kinetics: While highly efficient, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[22][23] This may require longer incubation times or higher concentrations of reactants to achieve complete labeling.

Quantitative Data & Reaction Comparison

The choice between CuAAC and SPAAC is dictated by the experimental context. CuAAC is often faster and more cost-effective for in vitro applications, while SPAAC is the gold standard for live-cell and in vivo work.[22][23][24]

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |

| Reaction Rate | Very Fast (Typically complete in < 1-2 hours) | Fast (Typically requires 1-16 hours) | [22][23] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Excellent, copper-free and non-toxic | [][20] |

| Typical Use Case | In vitro labeling of proteins, nucleic acids, lysates | Live-cell imaging, in vivo labeling | [4][23] |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | [9][11] |

| Catalyst Required | Yes (Cu(I) source + reducing agent) | No | [12][] |

| Complexity | Higher (requires catalyst preparation) | Lower (mix and incubate) | [18][] |

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required depending on the specific biomolecule and experimental goals.

Protocol 1: CuAAC-Mediated Biotinylation of an Alkyne-Modified Protein

This protocol describes the labeling of a purified protein containing a terminal alkyne modification (e.g., incorporated via an unnatural amino acid).

Self-Validation: The protocol includes a control reaction (without the alkyne-protein) to validate that the biotin signal is specific to the successful click reaction.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

(+)-Biotin-PEG4-azide (e.g., 10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in dH₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in dH₂O)

-

Sodium Ascorbate (e.g., 100 mM stock in dH₂O, must be freshly prepared )

-

Protein LoBind Tubes

Methodology:

-

Prepare the Protein: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in your reaction buffer. For a 100 µL final reaction volume, start with ~80 µL of protein solution.

-

Add Biotin-Azide: Add (+)-Biotin-PEG4-azide to a final concentration of 100-250 µM (e.g., 1-2.5 µL of a 10 mM stock for a 100 µL reaction). Vortex gently.

-

Prepare the Catalyst Premix: Crucial Step: The catalyst components must be added in the correct order to ensure proper copper reduction and complex formation.[25] In a separate tube, prepare a premix by adding the reagents in this sequence:

-

Copper(II) Sulfate (to 1 mM final concentration)

-

THPTA (to 5 mM final concentration)

-

Freshly prepared Sodium Ascorbate (to 5 mM final concentration) Vortex the premix. The solution should turn a light yellow/green color.[25]

-

-

Initiate the Reaction: Add the catalyst premix to the protein/azide mixture. The final concentrations in the reaction should be approximately: 1 mM CuSO₄, 5 mM THPTA, 5 mM Sodium Ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. Gentle rocking or rotation can improve efficiency. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Remove excess, unreacted biotin-azide and catalyst components. For proteins, this is typically achieved using a desalting column (e.g., spin column) appropriate for the protein's molecular weight.

-

Validation: Analyze the labeled protein via SDS-PAGE and Western blot. Detect the biotinylated protein using a streptavidin-HRP conjugate. A band should appear only in the lane corresponding to the complete reaction mixture containing the alkyne-protein.

Protocol 2: SPAAC-Mediated Labeling of Live Cells

This protocol describes the labeling of cell-surface glycans by first metabolically incorporating a strained-alkyne modified sugar (e.g., a DBCO-modified monosaccharide) followed by reaction with (+)-Biotin-PEG4-azide.

Self-Validation: A control group of cells not treated with the DBCO-sugar should be run in parallel. These cells should show no biotin signal, confirming that labeling is dependent on the metabolic incorporation of the strained alkyne.[26]

Materials:

-

Adherent or suspension cells in culture

-

Strained alkyne-modified metabolic precursor (e.g., DBCO-modified sugar)

-

(+)-Biotin-PEG4-azide (e.g., 10 mM stock in DMSO)

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer

-

Streptavidin-HRP for Western blot or fluorescently-labeled streptavidin for microscopy/flow cytometry

Methodology:

-

Metabolic Labeling: Culture cells in the presence of the strained alkyne-modified precursor for 24-72 hours. The optimal concentration and time should be determined empirically but typically range from 25-100 µM.

-

Add Biotin-Azide: Add (+)-Biotin-PEG4-azide directly to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

-

Wash Cells:

-

Cell Lysis or Fixation:

-

For Western Blot: Lyse the washed cell pellet in an appropriate lysis buffer containing protease inhibitors.

-

For Microscopy/Flow Cytometry: Proceed with standard cell fixation and permeabilization protocols.

-

-

Detection:

-

Western Blot: Quantify total protein in the lysate (e.g., via BCA assay), separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.

-

Microscopy/Flow Cytometry: Stain fixed and permeabilized cells with a fluorescently-labeled streptavidin conjugate and analyze using the appropriate instrumentation.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling (CuAAC) | 1. Inactive catalyst (oxidized ascorbate).2. Insufficient reagent concentration.3. Protein degradation by ROS. | 1. Always use freshly prepared sodium ascorbate. 2. Increase the concentration of biotin-azide or extend reaction time.3. Ensure a 5:1 ratio of ligand:copper to protect the protein.[17] Consider degassing the solution.[16][18] |

| High Background (CuAAC) | Non-specific binding of copper or biotin reagent to protein. | 1. Add a chelating agent like EDTA to stop the reaction.2. Ensure thorough purification post-reaction using desalting columns. |

| Low or No Labeling (SPAAC) | 1. Inefficient metabolic incorporation of the strained alkyne.2. Insufficient incubation time for the SPAAC reaction. | 1. Optimize concentration and incubation time of the metabolic precursor.2. Increase the incubation time with Biotin-PEG4-azide (up to 16 hours may be needed). |

| Cell Toxicity (SPAAC) | High concentrations of the metabolic precursor or biotin-azide reagent. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |

Applications in Research and Drug Development

The precise and robust nature of bioorthogonal ligation with (+)-Biotin-PEG4-azide has made it an indispensable tool across various disciplines:

-

Proteomics: Used for activity-based protein profiling (ABPP) and identifying post-translational modifications. Labeled proteins can be enriched using streptavidin beads for subsequent identification by mass spectrometry.[24]

-

Drug Delivery: Facilitates the construction of targeted drug delivery systems, such as biotinylated nanoparticles or antibody-drug conjugates (ADCs).[3][7][10]

-

Diagnostics: Enables the development of sensitive diagnostic assays by immobilizing biotinylated biomolecules onto streptavidin-coated surfaces for ELISA, biosensors, or microarrays.[3][4][10]

-

Cell Biology: Allows for the pulse-chase labeling and tracking of newly synthesized populations of biomolecules (proteins, glycans, nucleic acids) in living cells and organisms.[2][4][26]

Conclusion

(+)-Biotin-PEG4-azide stands as a testament to intelligent reagent design, combining the high-affinity biotin-streptavidin system with the precision of bioorthogonal click chemistry.[3] Its dual reactivity through both CuAAC and SPAAC pathways provides researchers with unparalleled flexibility to label, detect, and purify biomolecules in contexts ranging from simple in vitro systems to complex living organisms. By understanding the mechanistic principles and optimizing the established protocols presented in this guide, scientists and drug developers can effectively harness the power of this versatile molecule to drive discovery and innovation.

References

-

baseclick GmbH. Biotin-PEG4-Azide. [Link]

-

Wikipedia. Bioorthogonal chemistry. [Link]

-

PubMed. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]

-

Carl ROTH. Biotin-PEG4-azide, 5 mg, CAS No. 1309649-57-7. [Link]

-

PMC. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

-

Jena Bioscience. CLICK-labeling of cellular metabolites. [Link]

-

PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

PMC. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. [Link]

-

PMC. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. [Link]

-

SciSpace. Temporal Differentiation of Extracellular Vesicles by Metabolic Glycan Labeling-Assisted Mi. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

-

PMC. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Biotin-PEG4-Azide [baseclick.eu]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medkoo.com [medkoo.com]

- 8. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Biotin-PEG4-azide, 5 mg, CAS No. 1309649-57-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. jenabioscience.com [jenabioscience.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. jenabioscience.com [jenabioscience.com]

- 18. interchim.fr [interchim.fr]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Illuminating Cellular Dynamics: A Guide to Live-Cell Imaging Using (+)-Biotin-PEG4-azide

Introduction: Unveiling Cellular Processes with Bioorthogonal Chemistry

Live-cell imaging has revolutionized our understanding of cellular biology by enabling the visualization of dynamic processes in real-time. A significant advancement in this field is the application of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without interfering with cellular processes. At the heart of this technology is the "click chemistry" concept, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful tool for attaching probes to metabolically incorporated tags.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+)-Biotin-PEG4-azide for live-cell imaging, focusing on a robust two-step labeling strategy that combines metabolic labeling with SPAAC and subsequent high-affinity biotin-streptavidin detection.

(+)-Biotin-PEG4-azide is a versatile reagent featuring a biotin moiety for sensitive detection, a hydrophilic PEG4 spacer to enhance solubility and minimize steric hindrance, and a bioorthogonal azide group for specific ligation to alkyne-modified biomolecules.[2] The SPAAC reaction, being copper-free, circumvents the cytotoxicity associated with the copper-catalyzed version (CuAAC), making it ideal for longitudinal studies in living cells.[1] This guide will walk you through the principles, detailed protocols, and critical considerations for successfully employing (+)-Biotin-PEG4-azide to illuminate your biological questions.

The Scientific Rationale: A Two-Step Strategy for Precision and Sensitivity

The core of this technique lies in a two-step approach designed for high specificity and signal amplification. This methodology ensures that only the biomolecules of interest are labeled, providing a clear window into their dynamics.

Step 1: Metabolic Labeling with Alkyne-Modified Precursors. The process begins with the introduction of a small, bioorthogonal alkyne group into a specific class of biomolecules (e.g., glycans, proteins, or lipids) by hijacking the cell's own metabolic pathways. This is achieved by feeding the cells with a precursor molecule that has been chemically modified to contain an alkyne group. For instance, to label newly synthesized glycoproteins, cells can be incubated with an alkyne-modified sugar, such as a derivative of N-acetylmannosamine (ManNAc) or fucose.[3] The cells' metabolic machinery incorporates this analog into the glycan structures of glycoproteins.

Step 2: Bioorthogonal Ligation with (+)-Biotin-PEG4-azide via SPAAC. Once the alkyne tag is incorporated, the cells are treated with a cyclooctyne reagent, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is conjugated to the biomolecule of interest. This strained alkyne then undergoes a highly specific and efficient SPAAC reaction with the azide group of (+)-Biotin-PEG4-azide.[1] This "click" reaction forms a stable triazole linkage, effectively biotinylating the target biomolecules.

Step 3: Detection with Fluorescently Labeled Streptavidin. The final step leverages the incredibly strong and specific non-covalent interaction between biotin and streptavidin. The biotinylated cells are incubated with a streptavidin-fluorophore conjugate. Each streptavidin molecule can bind up to four biotin molecules, leading to significant signal amplification.[4] This allows for the sensitive detection and visualization of the labeled biomolecules using fluorescence microscopy.

Visualizing the Workflow: From Metabolism to Microscopy

The following diagram illustrates the sequential steps involved in labeling and imaging biomolecules in live cells using (+)-Biotin-PEG4-azide.

Caption: Key experimental controls to ensure the specificity of the labeling.

Troubleshooting and Optimization: Achieving the Best Signal-to-Noise Ratio

Achieving high-quality images in fluorescence microscopy depends on maximizing the signal from your labeled molecules while minimizing background noise.

Common Issues and Solutions:

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | - Non-specific binding of streptavidin. | - Decrease the concentration of the streptavidin-fluorophore conjugate.<[5]br>- Increase the number and duration of wash steps after streptavidin incubation.- Include a blocking step with a protein solution like BSA before adding streptavidin. |

| - Incomplete removal of unreacted reagents. | - Ensure thorough washing after the metabolic labeling and SPAAC steps. | |

| - Cellular autofluorescence. | - Use fluorophores with longer excitation wavelengths (red or far-red) to minimize autofluorescence.<[6]br>- Use imaging medium without phenol red. | |

| Weak or No Signal | - Inefficient metabolic labeling. | - Increase the concentration of the alkyne-modified precursor or the incubation time.<[1]br>- Ensure the cells are healthy and metabolically active. |

| - Inefficient SPAAC reaction. | - Optimize the concentration of the DBCO/BCN reagent and (+)-Biotin-PEG4-azide.- Ensure the reagents have not degraded; store them properly. | |

| - Insufficient streptavidin-fluorophore concentration. | - Increase the concentration of the streptavidin-fluorophore conjugate. | |

| Phototoxicity and Photobleaching | - Excessive light exposure. | - Use the lowest possible excitation light intensity and exposure time.<[7]br>- Use a more sensitive camera.- Acquire images at longer intervals for time-lapse experiments. |

Conclusion: A Powerful and Versatile Tool for Live-Cell Imaging

The use of (+)-Biotin-PEG4-azide in conjunction with metabolic labeling and SPAAC chemistry offers a robust and highly sensitive method for imaging a wide array of biomolecules in living cells. The copper-free nature of the SPAAC reaction ensures cell viability, making this technique particularly well-suited for dynamic studies over extended periods. By following the detailed protocols and incorporating the appropriate controls outlined in this guide, researchers can confidently generate high-quality, publication-ready images that provide deep insights into the intricate workings of the cell.

References

-

Protocol for the Immunostaining of Biotin- Streptavidin System. [Link]

-

Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. PNAS. [Link]

-

From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate Chemistry. [Link]

-

DBCO reagents for « Click Chemistry ». Interchim. [Link]

-

Fluorescently Labeled Streptavidin for Flow Cytometry. Bio-Rad Antibodies. [Link]

-

Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]

-

DBCO-azide. LifeTein Peptide Blog. [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

-

Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. NIH. [Link]

-

Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. PubMed Central. [Link]

-

DBCO-containing Fluorescent Dyes. Jena Bioscience. [Link]

-

Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society. [Link]

-

Fluorescence labelling of mitochondria in living cells via the SPAAC reaction. ResearchGate. [Link]

-

Visualizing glycans on single cells and tissues. PMC. [Link]

-

Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation. Journal of the American Chemical Society. [Link]

-

Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. PMC. [Link]

-

Cellular Phototoxicity. Nikon's MicroscopyU. [Link]

-

Imaging cell surface glycans with bioorthogonal chemical reporters. SciSpace. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Leveraging (+)-Biotin-PEG4-azide for High-Specificity Pull-Down Assays and Quantitative Mass Spectrometry

Introduction: A Trifunctional Probe for Modern Proteomics

In the landscape of chemical biology and proteomics, the precise identification and quantification of protein interactions and modifications are paramount. (+)-Biotin-PEG4-azide has emerged as a powerful trifunctional reagent designed to address this need. This molecule ingeniously combines three key chemical moieties: a high-affinity biotin handle, a flexible polyethylene glycol (PEG4) spacer, and a reactive azide group. This unique architecture enables researchers to perform highly specific enrichment of target biomolecules from complex lysates, paving the way for sensitive downstream analysis by mass spectrometry.

The core utility of (+)-Biotin-PEG4-azide lies in its ability to covalently label biomolecules that have been metabolically or enzymatically engineered to contain an alkyne group. This is achieved through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] The azide group on the probe reacts specifically with the alkyne handle on the target molecule, forming a stable triazole linkage.[4] This covalent attachment ensures a robust and irreversible labeling of the protein of interest.

Following labeling, the biotin moiety serves as a powerful affinity tag for purification. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range.[5][6][7] This extraordinary affinity allows for the highly efficient capture of biotinylated molecules onto streptavidin-conjugated solid supports, such as magnetic beads or agarose resin. The hydrophilic PEG4 spacer plays a crucial role in enhancing the solubility of the probe and reducing steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent capture by streptavidin.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+)-Biotin-PEG4-azide in pull-down assays for the enrichment and subsequent identification of target proteins by mass spectrometry. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into experimental design and data interpretation.

Principle of the Method: A Multi-Step Workflow for Target Discovery

The experimental workflow using (+)-Biotin-PEG4-azide can be broken down into three main stages: labeling, enrichment, and analysis. Each step is critical for the success of the experiment and relies on fundamental biochemical principles.

-

Bio-orthogonal Labeling via Click Chemistry: The initial step involves the introduction of an alkyne-containing reporter group into the target biomolecule(s). This can be achieved through various strategies, such as metabolic labeling with alkyne-bearing amino acid or sugar analogs, or by using specific chemical probes that covalently modify a protein of interest and carry an alkyne handle. Once the target is "alkyne-tagged," the cell lysate is treated with (+)-Biotin-PEG4-azide in the presence of a copper(I) catalyst. The azide group of the probe selectively reacts with the alkyne group on the target, forming a stable covalent bond.[3] This reaction is highly specific and does not interfere with native biological functional groups, hence the term "bio-orthogonal".[8][9][10][11]

-

Affinity Purification via Biotin-Streptavidin Interaction: With the target molecules now covalently linked to biotin, the next step is to isolate them from the complex cellular milieu. This is accomplished by incubating the lysate with streptavidin-coated beads.[12][13] The high affinity of biotin for streptavidin ensures that only the biotinylated proteins are captured on the beads, while non-labeled proteins are washed away.[5][14] A series of stringent washing steps are crucial to minimize the presence of non-specifically bound proteins, which are a common source of background in pull-down assays.[7][15]

-

Elution and Preparation for Mass Spectrometry: The final stage involves eluting the captured proteins from the streptavidin beads and preparing them for mass spectrometry analysis. Due to the strength of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions.[16] Alternatively, on-bead digestion with a protease like trypsin can be employed to release the peptides for analysis, leaving the biotinylated tag attached to the bead.[7] The choice of elution method depends on the specific downstream application and the desired state of the recovered proteins. The eluted proteins or peptides are then processed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[14][17]

Visualizing the Workflow

The following diagrams illustrate the key steps in a typical pull-down experiment using (+)-Biotin-PEG4-azide.

Figure 1. Experimental workflow for pull-down assays using (+)-Biotin-PEG4-azide.

Detailed Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with (+)-Biotin-PEG4-azide via Click Chemistry

This protocol describes the covalent labeling of alkyne-modified proteins in a complex mixture using (+)-Biotin-PEG4-azide.

Materials:

-

Alkyne-modified protein sample (e.g., cell lysate from cells treated with an alkyne-containing metabolic label)

-

(+)-Biotin-PEG4-azide (stored at -20°C)

-

Copper(II) Sulfate (CuSO₄) solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate solution (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

Procedure:

-

Sample Preparation:

-

Thaw the cell lysate containing alkyne-modified proteins on ice.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Adjust the protein concentration to 1-5 mg/mL with ice-cold PBS containing a protease inhibitor cocktail.

-

-

Prepare Click Chemistry Reaction Mix:

-

In a microcentrifuge tube, prepare the following reaction mixture. The final concentration of (+)-Biotin-PEG4-azide can be optimized (typically 50-100 µM).[18]

-

| Reagent | Final Concentration |

| Alkyne-modified protein sample | 1-5 mg/mL |

| (+)-Biotin-PEG4-azide | 50-100 µM |

| CuSO₄ | 1 mM |

| THPTA | 5 mM |

| Sodium Ascorbate | 5 mM |

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding 10 mM EDTA to chelate the copper catalyst.

-

-

Proceed to Affinity Purification:

-

The sample is now ready for the enrichment of biotinylated proteins.

-

Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin Magnetic Beads

This protocol details the enrichment of biotinylated proteins from the labeled lysate.

Materials:

-

Biotinylated protein sample from Protocol 1

-

Streptavidin magnetic beads

-

Wash Buffer 1: 1% SDS in PBS

-

Wash Buffer 2: 0.1% SDS in PBS

-

Wash Buffer 3: PBS with 0.1% Tween-20

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT (for elution of intact proteins) or Ammonium Bicarbonate (50 mM, for on-bead digestion)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer an appropriate amount of bead slurry to a new microcentrifuge tube (typically 50 µL of slurry per 1-2 mg of protein lysate).

-

Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Wash the beads three times with Wash Buffer 3.

-

-

Binding:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation.[16]

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Wash Buffer 1 (twice)

-

Wash Buffer 2 (twice)

-

Wash Buffer 3 (three times)

-

-

Rationale for Stringent Washing: The use of SDS in the initial wash steps helps to disrupt non-specific protein-protein and protein-bead interactions, leading to a cleaner final eluate.[7]

-

-

Elution or On-Bead Digestion:

-

Option A: Elution of Intact Proteins

-

Add Elution Buffer to the washed beads.

-

Incubate at 95°C for 10 minutes to release the bound proteins.

-

Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.

-

-

Option B: On-Bead Digestion for Mass Spectrometry

-

Wash the beads twice with 50 mM ammonium bicarbonate to remove any remaining detergents.

-

Resuspend the beads in 50 mM ammonium bicarbonate.

-

Add trypsin (or another suitable protease) and incubate overnight at 37°C with shaking.

-

Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides.

-

-

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the basic steps for preparing the eluted proteins or peptides for LC-MS/MS analysis.

Materials:

-

Eluted protein or peptide sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (for eluted intact proteins)

-

Formic acid

Procedure:

-

For Eluted Intact Proteins (from Protocol 2, Option A):

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the sample with formic acid and desalt using a C18 StageTip or ZipTip before LC-MS/MS analysis.

-

-

For Digested Peptides (from Protocol 2, Option B):

-

Desalting: Acidify the peptide-containing supernatant with formic acid.

-

Desalt the peptides using a C18 StageTip or ZipTip.

-

The sample is now ready for LC-MS/MS analysis.

-

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis will consist of a list of identified proteins and, for quantitative proteomics experiments, their relative abundance in the sample.

-

Protein Identification: The raw mass spectrometry data is processed using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

-

Quantitative Analysis: For quantitative studies, label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be employed to compare protein abundance between different experimental conditions.

-

Background Subtraction: It is essential to include a negative control (e.g., a sample without the alkyne-tagged biomolecule or without the (+)-Biotin-PEG4-azide) to identify and subtract non-specifically bound proteins.

-

Data Validation: The identified proteins should be further validated using orthogonal methods, such as Western blotting or co-immunoprecipitation, to confirm the interactions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of biotinylated protein | Inefficient click reaction | Optimize the concentration of (+)-Biotin-PEG4-azide and copper catalyst. Ensure the sodium ascorbate solution is freshly prepared.[19] |

| Low incorporation of the alkyne tag | Optimize the metabolic labeling conditions (concentration and duration of alkyne analog treatment). | |

| High background of non-specific proteins | Insufficient washing | Increase the stringency of the wash buffers (e.g., higher detergent concentration, addition of salt).[15] |

| Non-specific binding to beads | Block the beads with a blocking solution (e.g., BSA, biotin-free milk) before adding the lysate.[13][15][20] | |

| No protein detected by mass spectrometry | Inefficient elution or digestion | Optimize elution conditions or on-bead digestion protocol. Ensure complete removal of detergents before digestion. |

| Protein degradation | Use fresh protease inhibitors throughout the procedure.[15] |

Conclusion

(+)-Biotin-PEG4-azide is a versatile and powerful tool for the selective enrichment of alkyne-modified biomolecules. The combination of bio-orthogonal click chemistry and high-affinity biotin-streptavidin purification provides a robust workflow for identifying and quantifying proteins in complex biological samples.[1][14] By carefully following the protocols outlined in this application note and understanding the principles behind each step, researchers can confidently employ this reagent to advance their studies in proteomics and drug discovery.

References

-

Chodosh, L. A., Carthew, R. W., & Sharp, P. A. (1986). A single polypeptide possesses the binding and transcription activities of the major late transcription factor of adenovirus. Molecular and Cellular Biology, 6(12), 4723–4733. [Link]

-

Thermo Fisher Scientific. (n.d.). Biotinylated protein pull-down. ResearchGate. [Link]

-

ResearchGate. (2023). Which is the best biotin-azide substrate for click-chemistry to detect nascent protein synthesis with L-homopropargyl-glycine metabolic labelling?[Link]

-

Dash, S., Balasubramaniam, M., Dash, C., & Pandhare, J. (2023). Biotin-based Pulldown Assay to Validate mRNA Targets. JoVE. [Link]

-

Abbexa. (n.d.). Biotinylated Protein Pull-Down Kit (Magnetic Beads). [Link]

-

ChemRxiv. (2023). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. [Link]

-

Li, H., & Li, J. (2017). Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Methods in Molecular Biology, 1619, 99-110. [Link]

-

Butko, M. T., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4058–4065. [Link]

-

Roux, K. J. (2012). BioID pull-down to identify candidate proteins. Cold Spring Harbor Protocols, 2012(10), pdb.prot071419. [Link]

-

Butko, M. T., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]

-

Lim, R. K., & Lin, Q. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biotechnology Journal, 14(11), e1900021. [Link]

-

ResearchGate. (2025). Biotinylated proteins pull-down with streptavidin beads not working?[Link]

-

Zhang, Y., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(1), 123-156. [Link]

-

Kim, J., & Kim, Y. K. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3469. [Link]

-

Wang, Y., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 22(5), 779. [Link]

-

Nessen, M. A., et al. (2020). Click Chemistry in Proteomic Investigations. Frontiers in Chemistry, 8, 587. [Link]

-

Zhang, M., et al. (2024). Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. Nature Communications, 15(1), 1-13. [Link]

-

Wiley Online Library. (n.d.). Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology, 21(9), 1075–1101. [Link]

-

The Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

-

The Animated Biologist. (2021). Strep-tag affinity chromatography (a protein purification method). YouTube. [Link]

Sources

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. rockefeller.edu [rockefeller.edu]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. assets.fishersci.com [assets.fishersci.com]

Precision Proteomics: A Master Guide to (+)-Biotin-PEG4-azide

Abstract

In the landscape of chemical proteomics, the isolation of specific protein subsets from complex biological matrices is the rate-limiting step for high-sensitivity mass spectrometry. (+)-Biotin-PEG4-azide has emerged as a gold-standard heterobifunctional linker for this purpose. Unlike hydrophobic biotin-azide variants, the inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances water solubility, reduces aggregation, and mitigates steric hindrance during streptavidin enrichment. This guide details the mechanistic rationale and validated protocols for deploying (+)-Biotin-PEG4-azide in Activity-Based Protein Profiling (ABPP) and metabolic labeling studies.

The Chemist’s Perspective: Why This Probe?

To understand how to use this reagent, one must first understand its architecture. (+)-Biotin-PEG4-azide is not merely a connector; it is a solubility-engineered tool designed to overcome the limitations of traditional biotinylation.

Structural Anatomy

-

The Warhead (Azide, -N3): A small, bioorthogonal group that remains inert in native biological systems but reacts rapidly with alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

The Spacer (PEG4): A 4-unit polyethylene glycol chain.[1]

-

Solubility: It prevents the reagent from crashing out in aqueous buffers, a common failure mode with hydrophobic linkers.

-

Sterics: It provides a ~16 Å reach, pushing the biotin moiety away from the protein surface. This is critical because bulky proteins can sterically occlude the deep biotin-binding pocket of streptavidin.

-

-

The Handle ((+)-Biotin): Binds Streptavidin/Avidin with femtomolar affinity (

), allowing for rigorous washing conditions (e.g., 1% SDS, 8M Urea) that remove non-specific background.

Mechanism of Action: The Click Reaction

The core utility relies on the CuAAC reaction. When a protein is tagged with a terminal alkyne (either metabolically or via an activity-based probe), (+)-Biotin-PEG4-azide covalently "clicks" to it, forming a stable 1,2,3-triazole linkage.

Figure 1: The CuAAC reaction mechanism.[2] The copper catalyst drives the cycloaddition between the alkyne-tagged protein and the biotin-azide linker.

Core Applications

Activity-Based Protein Profiling (ABPP)

In ABPP, a small molecule probe (inhibitor) equipped with an alkyne handle binds to the active site of target enzymes (e.g., kinases, serine hydrolases). (+)-Biotin-PEG4-azide is then introduced to visualize or enrich these active enzymes.

-

Advantage: The PEG4 linker ensures that the biotin does not interfere with the probe's binding affinity during the click reaction if performed in native lysates.

Metabolic Labeling (Bioorthogonal Chemistry)

Cells are fed alkyne-containing analogs of natural metabolites (e.g., L-Homopropargylglycine (HPG) for proteins, Alkynyl-palmitate for lipids). These analogs are incorporated into the cellular machinery.

-

Advantage: (+)-Biotin-PEG4-azide allows for the global enrichment of the "newly synthesized" or "modified" proteome from the complex background.

Validated Protocol: CuAAC Click & Enrichment

Self-Validating System: This protocol includes "No-Catalyst" and "No-Probe" controls. If signal appears in these lanes, your data is invalid (likely due to non-specific binding or endogenous biotin).

Reagents Preparation

| Reagent | Stock Conc. | Solvent | Storage | Notes |

| (+)-Biotin-PEG4-azide | 5-10 mM | DMSO | -20°C | Anhydrous DMSO recommended. |

| CuSO4 | 50 mM | Water | RT | Source of Cu(II).[3] |

| TCEP | 50 mM | Water | -20°C | Reduces Cu(II) to active Cu(I). Fresh is best. |

| THPTA Ligand | 10 mM | Water | -20°C | Protects Cu(I) from oxidation & disproportionation. |

| Lysis Buffer | - | PBS/HEPES | 4°C | Avoid EDTA/EGTA (chelates Copper). |

Step-by-Step Workflow

Step 1: Protein Lysate Preparation

-

Lyse cells/tissue in Lysis Buffer (e.g., 1% SDS in PBS or HEPES).

-

Critical: Avoid buffers containing primary amines (Tris) if possible, as they can compete for copper, though Tris is often tolerated if copper concentration is sufficient.

-

-

Adjust protein concentration to 1–2 mg/mL.

Step 2: The Click Reaction (CuAAC)

Perform this in 1.5 mL tubes. Add reagents in the following order to prevent Cu(I) precipitation.

-

Lysate: 100 µL (100–200 µg protein).

-

(+)-Biotin-PEG4-azide: Add to final 100 µM (e.g., 2 µL of 5 mM stock).

-

Click Cocktail (Premix immediately before use):

-

Mix CuSO4 (1 mM final) + THPTA (100 µM final). Let sit for 1 min to form complex.

-

Add TCEP (1 mM final). Solution may turn slightly yellow.

-

-

Initiate: Add the Click Cocktail to the lysate/azide mixture.

-

Incubate: 1 hour at Room Temperature (RT) with gentle rotation. Protect from light.

Step 3: Protein Precipitation (Removal of Excess Reagent)

Why: You must remove unreacted Biotin-PEG4-azide before adding streptavidin beads, or the free biotin will saturate the beads immediately.

-